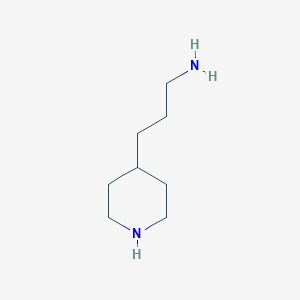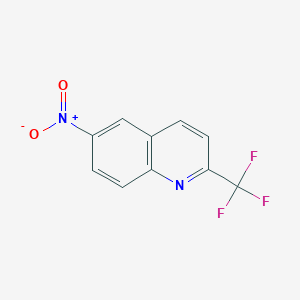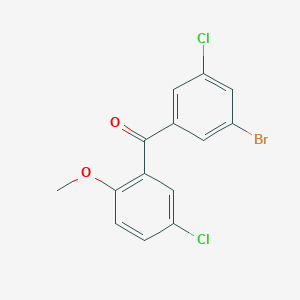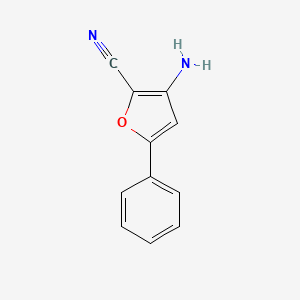
3-Amino-5-phenylfuran-2-carbonitrile
Overview
Description
3-Amino-5-phenylfuran-2-carbonitrile is a chemical compound with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol . It belongs to the class of 1,2,4-triazole Schiff base cyclic compounds. This compound exhibits interesting properties and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-phenylfuran-2-carbonitrile consists of a furan ring with an amino group (NH₂) and a phenyl group (C₆H₅) attached. The carbonitrile functional group (C≡N) is also present. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity .
Chemical Reactions Analysis
3-Amino-5-phenylfuran-2-carbonitrile may participate in various chemical reactions due to its functional groups. These reactions could involve nucleophilic substitutions, cyclizations, or transformations of the carbonitrile group. Detailed investigations are needed to explore its reactivity with different reagents and conditions .
Scientific Research Applications
Cyclization Research
One significant application of compounds related to 3-Amino-5-phenylfuran-2-carbonitrile is in the field of cyclization research. For instance, Watanuki et al. (2004) demonstrated the cyclization of 3-benzoyl-2-cyanobutyronitrile to a similar compound, 2-amino-4-methyl-5-phenylfuran-3-carbonitrile, under acidic conditions. This process allowed for the production of carbonitriles with various functional groups, indicating a versatile approach in organic synthesis (Watanuki et al., 2004).
Corrosion Inhibition
Another area where similar compounds are utilized is in corrosion inhibition. Verma et al. (2015) investigated the effects of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, which include compounds structurally analogous to 3-Amino-5-phenylfuran-2-carbonitrile, on mild steel corrosion. They found that these compounds effectively inhibited corrosion, demonstrating potential industrial applications (Verma et al., 2015).
Antimicrobial Research
Compounds similar to 3-Amino-5-phenylfuran-2-carbonitrile have also been synthesized and tested for their antimicrobial properties. Elkholy and Morsy (2006) synthesized 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives, reporting on their reactivity and antimicrobial activity. Such research suggests the potential of these compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Photovoltaic Research
In the field of photovoltaics, derivatives of 3-Amino-5-phenylfuran-2-carbonitrile have been studied for their potential use in organic–inorganic photodiode fabrication. Zeyada et al. (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, indicating the potential application of these compounds in the development of new types of photodiodes (Zeyada et al., 2016).
Safety And Hazards
3-Amino-5-phenylfuran-2-carbonitrile is primarily used for research purposes and should be handled with care. Safety precautions include proper lab practices, protective equipment, and adherence to chemical handling guidelines. A safety data sheet (SDS) should be consulted for detailed safety information .
properties
IUPAC Name |
3-amino-5-phenylfuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDKKYIVLXDJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442696 | |
| Record name | 3-AMINO-5-PHENYLFURAN-2-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-phenylfuran-2-carbonitrile | |
CAS RN |
237435-85-7 | |
| Record name | 3-AMINO-5-PHENYLFURAN-2-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-chloro-4-[(4-methylphenyl)methyl]-](/img/structure/B1624913.png)
![8-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B1624915.png)

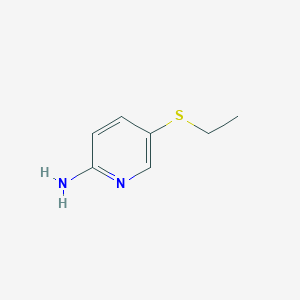
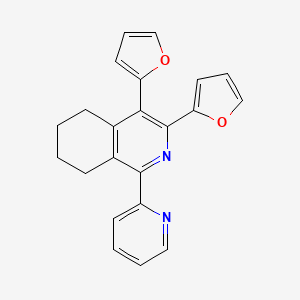
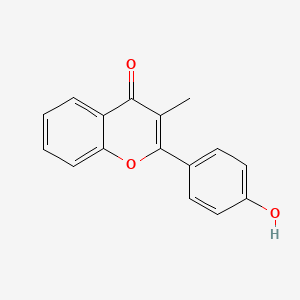
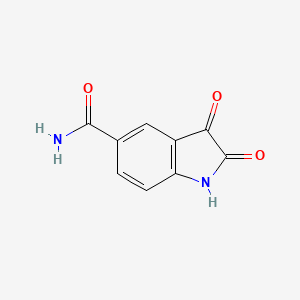
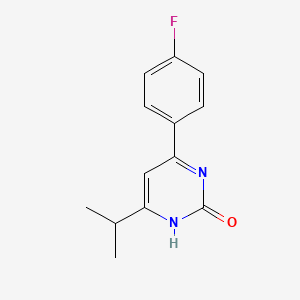
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B1624929.png)
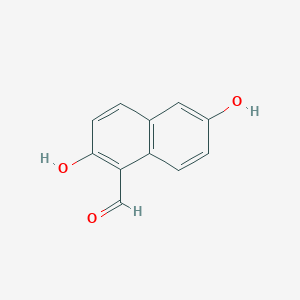
![N7-(4-Methoxyphenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624931.png)
